molecular formula C19H22N4O2S B2999249 ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893929-75-4

ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

Cat. No.: B2999249
CAS No.: 893929-75-4
M. Wt: 370.47
InChI Key: YDZWRHKXJGVZSK-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity

Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

  • Molecular Formula : C17H22N4OS
  • Molecular Weight : 342.45 g/mol
  • CAS Number : 919752-53-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit eukaryotic protein kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival. Studies have shown that modifications in the pyrazolo[3,4-d]pyrimidine structure can significantly affect kinase inhibition and subsequent anticancer activity .
  • Generation of Reactive Oxygen Species (ROS) : The compound has been observed to induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis in tumor cells. This mechanism is essential for its anticancer effects as it disrupts cellular homeostasis and promotes cell death .
  • Antimicrobial Activity : Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to target bacterial protein kinases adds a layer of complexity to its action against infections .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound across different cancer cell lines:

Cell LineIC50 (µM)Reference
HepG2 (Liver)1.74
MCF-7 (Breast)1.90
A549 (Lung)2.10
PC-3 (Prostate)0.95

These results demonstrate that the compound exhibits potent antiproliferative activity across multiple cancer types.

Antimicrobial Activity

The antimicrobial efficacy was assessed using standard methods against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that this compound possesses significant antimicrobial properties alongside its anticancer effects.

Case Studies

A notable study conducted by Gaonkar et al. (2020) explored the effects of various pyrazolo[3,4-d]pyrimidine derivatives on non-small cell lung cancer (NSCLC). The study highlighted that compounds similar to this compound induced apoptosis through ROS generation and inhibited tumor growth in vivo models.

In another investigation focusing on antimicrobial properties, a library of pyrazolo[3,4-d]pyrimidines was screened against clinical isolates of S. aureus. Results showed that these compounds could enhance the efficacy of conventional antibiotics such as ampicillin and kanamycin by targeting bacterial kinases involved in resistance mechanisms.

Properties

IUPAC Name

ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-5-16(19(24)25-6-2)26-18-14-10-22-23(17(14)20-11-21-18)15-8-7-12(3)9-13(15)4/h7-11,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZWRHKXJGVZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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